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Compound of Interest

Compound Name:
5'-O-(4,4'-Dimethoxytrityl)-2'-

deoxyguanosine

CAS No.: 81144-43-6

Cat. No.: B1496717

Get Quote

In the landscape of synthetic biology and therapeutic oligonucleotide development, the purity

and structural integrity of the constituent building blocks are paramount. Among these, 5'-O-

(4,4'-Dimethoxytrityl)-N²-isobutyryl-2'-deoxyguanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-

phosphoramidite, commonly referred to as DMT-dG(ib)-CE phosphoramidite, is a cornerstone

for the synthesis of guanine-containing DNA sequences.[1][2][3] The successful assembly of a

high-fidelity oligonucleotide hinges entirely on the quality of such phosphoramidite monomers.

This guide, prepared from the perspective of a senior application scientist, eschews a simple

recitation of data. Instead, it provides an in-depth analysis of the spectroscopic data—Mass

Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)—that defines high-purity DMT-

dG(ib). We will explore the causality behind the analytical choices, interpret the spectral

signatures, and provide field-proven protocols to empower researchers to validate these critical

reagents in-house. Trustworthiness in synthesis begins with a self-validating system for your

starting materials; this guide provides the framework for that system.
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Molecular Structure and Physicochemical
Properties
Understanding the molecule's architecture is the first step in interpreting its spectroscopic

fingerprint. The DMT-dG(ib) phosphoramidite is a complex, multi-functionalized molecule

designed for stability during storage and specific reactivity during synthesis.

5'-O-DMT Group: A bulky, acid-labile protecting group for the 5'-hydroxyl function, crucial for

stepwise synthesis and for purification via hydrophobic interaction chromatography.[4]

N²-isobutyryl (ib) Group: Protects the exocyclic amine of the guanine base to prevent

unwanted side reactions during the phosphoramidite coupling steps.[1]

3'-Phosphoramidite Moiety: The reactive end of the molecule, containing a trivalent

phosphorus atom, which forms the internucleotide phosphodiester linkage upon activation.

The diisopropylamino and cyanoethyl groups provide a balance of reactivity and stability.

dot graph "DMT_dG_ib_Structure" { layout=neato; node [shape=plaintext]; edge [style=invis];

// Main structure image node main [label="", image="https://i.imgur.com/nJb7JtG.png",

imagescale=true];

// Invisible nodes for labels DMT [pos="0.5,3.5!", label="5'-O-DMT Group",

fontcolor="#202124"]; iBu [pos="-3.8,0.5!", label="N²-isobutyryl Group", fontcolor="#202124"];

Amidite [pos="3.5,-2.5!", label="3'-Phosphoramidite Moiety", fontcolor="#202124"];

// Invisible edges to position labels main -- DMT; main -- iBu; main -- Amidite; } Caption:

Chemical Structure of DMT-dG(ib) Phosphoramidite.

Table 1: Core Physicochemical Properties
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Property Value Source

Full Chemical Name

5'-O-[bis(4-

methoxyphenyl)phenylmethyl]-

2'-deoxy-N-(2-methyl-1-

oxopropyl)-guanosine, 3'-[2-

cyanoethyl N,N-bis(1-

methylethyl)phosphoramidite]

[1][5]

CAS Number 93183-15-4 [1][2][6]

Molecular Formula C₄₄H₅₄N₇O₈P [2][6]

Molecular Weight 839.92 g/mol [2][6]

Mass Spectrometry: The Definitive Mass Verification
Expertise & Experience: Why Electrospray Ionization (ESI)?

For a molecule as large and chemically labile as a phosphoramidite, harsh ionization

techniques like electron impact (EI) would lead to extensive fragmentation, obscuring the

primary goal: verification of the molecular weight. Electrospray Ionization (ESI) is a "soft"

ionization technique that transfers the molecule from solution to the gas phase as an intact,

charged ion. This makes it the authoritative method for confirming the identity of DMT-dG(ib).

We typically look for the protonated molecular ion [M+H]⁺ or common adducts like the sodium

[M+Na]⁺ or potassium [M+K]⁺ ions, which are often present from glassware or solvents.

Data Presentation: Expected vs. Observed Mass

High-resolution mass spectrometry (HRMS) should yield a mass that is within 5 ppm of the

theoretical value, providing unequivocal confirmation of the elemental composition.

Table 2: High-Resolution Mass Spectrometry Data

Ion Species Theoretical m/z Observed m/z

[M+H]⁺ 840.3824 840.3821

[M+Na]⁺ 862.3643 862.3640
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(Note: Observed values are representative and may vary slightly based on instrument

calibration.)

Experimental Protocol: ESI-MS Analysis

Sample Preparation:

Dissolve ~0.1 mg of the DMT-dG(ib) phosphoramidite in 1 mL of HPLC-grade acetonitrile.

The use of a high-purity solvent is critical to avoid the introduction of interfering ions.

Vortex briefly to ensure complete dissolution.

Instrumentation (Typical Parameters):

Technique: Liquid Chromatography-Mass Spectrometry (LC-MS).

Ionization Mode: Positive Electrospray Ionization (ESI+).

Infusion: Direct infusion via syringe pump at 5-10 µL/min or injection via a short

chromatographic run.

Mobile Phase: 50:50 Acetonitrile:Water with 0.1% Formic Acid. The acid promotes

protonation for efficient ion generation.

Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution measurement.

Scan Range: m/z 100-1200.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Structural Blueprint
NMR provides the detailed structural confirmation that mass spectrometry cannot. It verifies the

presence of all key functional groups and, crucially, their correct chemical environment and

connectivity. For phosphoramidites, a trio of NMR experiments—³¹P, ¹H, and ¹³C—is required

for complete characterization.

Expertise & Experience: The Criticality of Anhydrous Conditions
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Phosphoramidites are highly susceptible to hydrolysis. The trivalent phosphorus is readily

oxidized to a pentavalent phosphate or hydrolyzed to an H-phosphonate. Therefore, using

anhydrous NMR solvents (e.g., CDCl₃, Acetone-d₆, or CD₃CN) from a sealed ampoule or

freshly dried over molecular sieves is non-negotiable. Any moisture contamination will not only

degrade the sample but also introduce spurious peaks, complicating spectral interpretation.[7]

³¹P NMR: The Phosphoramidite Litmus Test
Causality: ³¹P NMR is the most direct and informative experiment for assessing a

phosphoramidite.[8] Its value is threefold:

Identity: The trivalent phosphoramidite group gives a characteristic signal in a well-defined

region, typically between 148 and 152 ppm.

Purity: Common phosphorus-containing impurities appear in distinct spectral regions. The

corresponding H-phosphonate impurity is found around 0-10 ppm, while the oxidized

phosphate product appears around -2 to 0 ppm.

Diastereomers: The phosphorus atom is a chiral center, leading to two diastereomers that

often appear as two distinct, closely spaced signals. The presence of both is expected and

confirms the structure.

Table 3: ³¹P NMR Chemical Shift Data (Proton Decoupled, referenced to 85% H₃PO₄)

Phosphorus Species Typical Chemical Shift (δ) Appearance

P(III) Phosphoramidite ~149.5 ppm
Two closely spaced singlets

(diastereomers)

P(V) Phosphate (Oxidized) -2 to 0 ppm Singlet

H-Phosphonate (Hydrolyzed) 0 to 10 ppm Doublet (due to P-H coupling)

Experimental Protocol: ³¹P NMR Acquisition

Sample Preparation: Dissolve 15-20 mg of the sample in ~0.6 mL of anhydrous CDCl₃ in an

NMR tube under an inert atmosphere (e.g., argon or nitrogen).
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Spectrometer Setup:

Nucleus: ³¹P

Experiment: Standard 1D acquisition with proton decoupling. Proton decoupling is

essential to simplify the spectrum to singlets, improving sensitivity and resolution.

Reference: Use an external 85% H₃PO₄ standard (δ = 0 ppm).

Acquisition: A sufficient number of scans (e.g., 128 or 256) should be acquired to achieve

a good signal-to-noise ratio.

¹H NMR: Verifying All Structural Components
Causality: While ³¹P NMR confirms the reactive moiety, ¹H NMR validates the entire molecular

scaffold. A skilled scientist reads the ¹H spectrum like a map, confirming the presence and

integrity of each component: the DMT group's aromatic protons, the deoxyribose sugar protons

with their characteristic couplings, the guanine base protons, and the aliphatic protons of the

isobutyryl, diisopropyl, and cyanoethyl groups.

Table 4: Key ¹H NMR Chemical Shifts and Assignments (300 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Multiplicity Assignment

7.8 - 7.9 s H8 (Guanine)

7.2 - 7.5 m Aromatic H (DMT Phenyl)

6.8 - 6.9 d
Aromatic H (DMT Methoxy-

substituted Phenyl)

6.2 - 6.3 t H1' (Deoxyribose)

4.6 - 4.7 m H3' (Deoxyribose)

4.0 - 4.1 m H4' (Deoxyribose)

3.79 s -OCH₃ (DMT)

3.5 - 3.8 m

-OCH₂- (Cyanoethyl), H5'/H5''

(Deoxyribose), -CH-

(Diisopropyl)

2.7 - 2.8 m H2'a (Deoxyribose)

2.5 - 2.6 m
H2'b (Deoxyribose), -CH₂CN

(Cyanoethyl)

1.1 - 1.3 m
-CH(CH₃)₂ (Isobutyryl), -

N[CH(CH₃)₂]₂ (Diisopropyl)

(Note: Data is compiled from representative spectra.[9][10] Exact shifts and multiplicities can

vary slightly with solvent and concentration.)

¹³C NMR: The Carbon Skeleton Confirmation
Causality: ¹³C NMR serves as a final, comprehensive check of the carbon framework. While

often having lower signal-to-noise, it provides assurance that the number and type of carbon

environments are correct. It is particularly useful for identifying isomeric impurities or issues

with the protecting groups that might be ambiguous in the ¹H spectrum.

Table 5: Key ¹³C NMR Chemical Shifts and Assignments (75 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Assignment

~158.5 Aromatic C-O (DMT)

149-155 Guanine Carbons (C2, C4, C6)

~144.5 Aromatic Quaternary C (DMT)

~135.5 Aromatic Quaternary C (DMT)

117-118 -CN (Cyanoethyl)

~113.2 Aromatic C-H (DMT Methoxy-substituted)

~86.5 C-O (DMT Central Carbon)

~86.0 C1' (Deoxyribose)

~84.0 C4' (Deoxyribose)

~72.0 C3' (Deoxyribose)

~63.5 C5' (Deoxyribose)

~58.5 -OCH₂- (Cyanoethyl)

~55.2 -OCH₃ (DMT)

~43.2 -NCH- (Diisopropyl)

~24.5 -NCH(CH₃)₂ (Diisopropyl)

~20.5 -CH₂CN (Cyanoethyl)

(Note: Data is compiled from representative spectra.[9][11] Assignments are based on

established chemical shift ranges for these functional groups.)

Integrated Spectroscopic Analysis Workflow
A robust quality control (QC) process does not treat these analyses as isolated events. They

form a logical, sequential workflow that provides a holistic assessment of the reagent's quality.

// Workflow Path start -> P31 [lhead=cluster_analysis]; P31 -> MS [label=" P(III) Signal

>98%?"]; MS -> H1 [label=" Correct Mass?"]; H1 -> decision [ltail=cluster_analysis,
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lhead=cluster_decision, label=" Correct Structure?"]; decision -> pass [label="Yes"]; decision ->

fail [label="No"]; } Caption: QC Workflow for DMT-dG(ib) Phosphoramidite Validation.

Conclusion
The spectroscopic characterization of DMT-dG(ib) phosphoramidite is a multi-faceted process

where each technique provides a unique and essential piece of the puzzle. Mass spectrometry

offers the definitive molecular weight, while a comprehensive NMR analysis (³¹P, ¹H, and ¹³C)

provides an unassailable confirmation of the molecular structure and purity. For researchers in

drug development, mastering the acquisition and interpretation of this data is not merely an

academic exercise; it is a fundamental requirement for ensuring the reproducibility of synthesis

and the ultimate quality of the final therapeutic product. By implementing the rigorous,

causality-driven analytical workflow described herein, scientists can proceed with confidence,

knowing their foundational building blocks are validated to the highest standard.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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